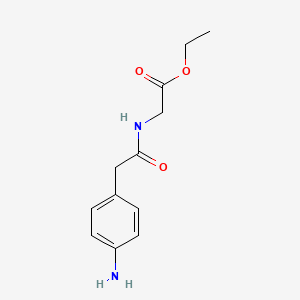

Ethyl (2-(4-aminophenyl)acetyl)glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2-(4-aminophenyl)acetyl)glycinate is an organic compound with the molecular formula C12H16N2O3 It is a derivative of glycine, an amino acid, and features an ethyl ester group, an aminophenyl group, and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-(4-aminophenyl)acetyl)glycinate typically involves the reaction of ethyl glycinate with 4-aminophenylacetic acid under specific conditions. The process may include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(4-aminophenyl)acetyl)glycinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl (2-(4-aminophenyl)acetyl)glycinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (2-(4-aminophenyl)acetyl)glycinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetyl group can participate in acetylation reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Ethyl (2-(4-nitrophenyl)acetyl)glycinate: Similar structure but with a nitro group instead of an amino group.

Ethyl (2-(4-hydroxyphenyl)acetyl)glycinate: Similar structure but with a hydroxy group instead of an amino group.

Uniqueness

Ethyl (2-(4-aminophenyl)acetyl)glycinate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group allows for the formation of hydrogen bonds and participation in various chemical reactions, making it a versatile compound in research and industrial applications.

Biological Activity

Ethyl (2-(4-aminophenyl)acetyl)glycinate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including alkylation and reduction processes. The compound's structure has been confirmed using techniques such as NMR spectroscopy and X-ray diffraction, which validate its chemical integrity and purity. The molecular formula is noted for its functional groups that contribute to its biological activities.

Biological Activity

1. Antidiabetic Effects

Research indicates that derivatives of this compound exhibit hypoglycemic properties. In a study involving diabetic animal models, the compound demonstrated significant reductions in blood glucose levels comparable to standard antidiabetic drugs like glibenclamide. This effect is attributed to the compound's ability to enhance insulin sensitivity and promote glucose uptake in peripheral tissues .

2. Antioxidant Properties

The compound has shown notable antioxidant activity, which is essential for combating oxidative stress-related diseases. In vitro assays demonstrated that this compound effectively scavenges free radicals, thus protecting cellular components from oxidative damage. This activity may contribute to its therapeutic potential in conditions such as diabetes and cardiovascular diseases .

3. Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in various cell lines. This suggests a potential application in treating inflammatory diseases .

The biological activity of this compound is mediated through several mechanisms:

- Insulin Mimetic Action: The compound mimics insulin action by activating insulin signaling pathways, enhancing glucose uptake in muscle and adipose tissues.

- Antioxidant Mechanism: It increases the expression of antioxidant enzymes, thereby reducing oxidative stress.

- Inhibition of Inflammatory Pathways: this compound inhibits NF-kB signaling, leading to decreased production of inflammatory mediators.

Case Studies

Case Study 1: Hypoglycemic Activity in Diabetic Rats

In a controlled experiment involving diabetic rats, administration of this compound resulted in a significant decrease in fasting blood glucose levels over four weeks. The study concluded that the compound could serve as an effective agent for managing diabetes .

Case Study 2: Antioxidant Efficacy

Another study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a strong radical scavenging ability, suggesting its potential role as a dietary supplement for reducing oxidative stress-related health issues .

Data Summary

| Activity | Model/System | Outcome |

|---|---|---|

| Hypoglycemic | Diabetic Rats | Significant reduction in blood glucose |

| Antioxidant | In Vitro Assays | High radical scavenging activity |

| Anti-inflammatory | Cell Lines | Decreased levels of pro-inflammatory cytokines |

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

ethyl 2-[[2-(4-aminophenyl)acetyl]amino]acetate |

InChI |

InChI=1S/C12H16N2O3/c1-2-17-12(16)8-14-11(15)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8,13H2,1H3,(H,14,15) |

InChI Key |

HYQBVYIYVIMCHK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC(=O)CC1=CC=C(C=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.